molecular formula C8H5ClFN B1592884 6-Chloro-4-fluoro-1H-indole CAS No. 885520-88-7

6-Chloro-4-fluoro-1H-indole

Cat. No. B1592884
M. Wt: 169.58 g/mol
InChI Key: AXUAWQLKXCWJDV-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-1H-indole is a chemical compound with the CAS Number: 885520-88-7 . It has a molecular weight of 169.59 and its IUPAC name is 6-chloro-4-fluoro-1H-indole .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-fluoro-1H-indole is 1S/C8H5ClFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the indole ring structure.


Physical And Chemical Properties Analysis

6-Chloro-4-fluoro-1H-indole is a solid at room temperature . and should be stored in a refrigerator .

Scientific Research Applications

Photoreactive Properties and Fluorophore Development

6-Chloro-4-fluoro-1H-indole has significant applications in the development of fluorophores. Photoreaction of indole-containing compounds with halocompounds, like chloroform, can generate products with redshifted fluorescence. Such reactions are useful for fluorescent detection and labeling in proteins. This process can lead to the creation of novel tryptophan-based fluorophores and protein labeling strategies, utilizing photochemistry to modify the indole ring with various labels (Ladner et al., 2014).

Fluoroindolecarboxylic Acids Synthesis

Another application involves the preparation of fluoroindolecarboxylic acids, which are important in various chemical syntheses. The synthesis approach includes methods such as hydrogen/metal permutation (metalation) and halogen/metal permutation, demonstrating the versatility of fluoroindole compounds in organic chemistry (Schlosser et al., 2006).

Modulation of Electronic Excited States

The study of 6-fluoroindole and its derivatives reveals insights into the electronic nature of excited states. Modifications in the position of the fluorine atom in the indole structure can significantly influence the orientation of transition dipole moments and the mixing of electronically excited states, important for understanding electronic transitions in molecular systems (Wilke et al., 2017).

Ullmann Reaction Optimization

In pharmaceutical synthesis, 6-chloro-4-fluoro-1H-indole is used as a key intermediate. For example, the Ullmann reaction step, crucial for synthesizing sertindole (an antipsychotic medication), can be optimized using this compound. The reaction involves improving yield and reproducibility, critical for high-purity pharmaceutical products (Li et al., 2011).

Antifouling Acrylic Metal Salt Resins

6-Chloro-1H-indole derivatives are used in creating environmentally friendly antifouling acrylic metal salt resins. These resins exhibit self-polishing and antifouling properties, making them useful in marine applications to prevent biological fouling (Ni Chunhua et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, including 6-Chloro-4-fluoro-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are of interest in various fields including medicinal chemistry, due to their broad-spectrum biological activities .

properties

IUPAC Name

6-chloro-4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUAWQLKXCWJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646242
Record name 6-Chloro-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-fluoro-1H-indole

CAS RN

885520-88-7
Record name 6-Chloro-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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